

DMX-129: A Technical Guide to its Impact on Biological Pathways

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Compound of Interest

Compound Name: DMX-129
Cat. No.: B15618236

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Abstract

DMX-129 is a potent small molecule inhibitor of I κ B kinase ϵ (IKK ϵ) and TANK-binding kinase 1 (TBK1), two key serine/threonine kinases that play pivotal roles in the innate immune response and inflammatory signaling. This document provides an in-depth technical overview of the known biological pathways affected by **DMX-129**, including a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades.

Core Mechanism of Action: Inhibition of IKK ϵ and TBK1

DMX-129 is a competitive inhibitor of the ATP-binding site of both IKK ϵ and TBK1. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the activity of critical signaling pathways involved in inflammation and immunity.

Quantitative Inhibitory Activity

The inhibitory potency of **DMX-129** against IKK ϵ and TBK1 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the compound's high affinity for these target kinases.

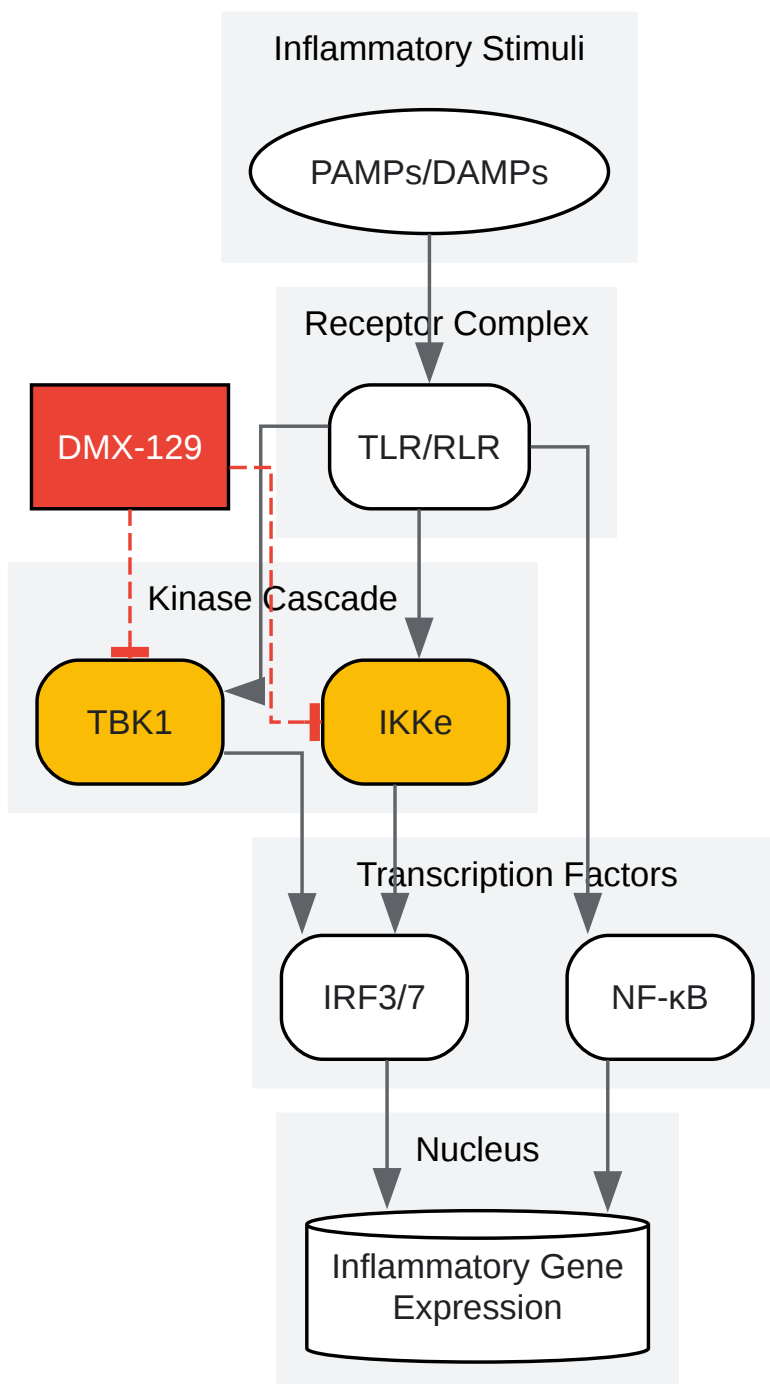
Target Kinase	IC ₅₀ (nM)
IKK ϵ	< 30
TBK1	< 30

Affected Biological Pathways

By inhibiting IKK ϵ and TBK1, **DMX-129** influences several downstream signaling cascades that are crucial for cellular responses to pathogens and inflammatory stimuli.

The NF- κ B Signaling Pathway

The canonical and non-canonical NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways are central to the inflammatory response. While IKK ϵ and TBK1 are not the primary kinases in the canonical pathway, they can contribute to its activation. Their more prominent role is in the regulation of IRF (interferon regulatory factor) transcription factors, which work in concert with NF- κ B to orchestrate inflammatory and antiviral gene expression. Inhibition of IKK ϵ and TBK1 by **DMX-129** is therefore expected to attenuate the inflammatory response by modulating the intricate crosstalk between the IRF and NF- κ B pathways.

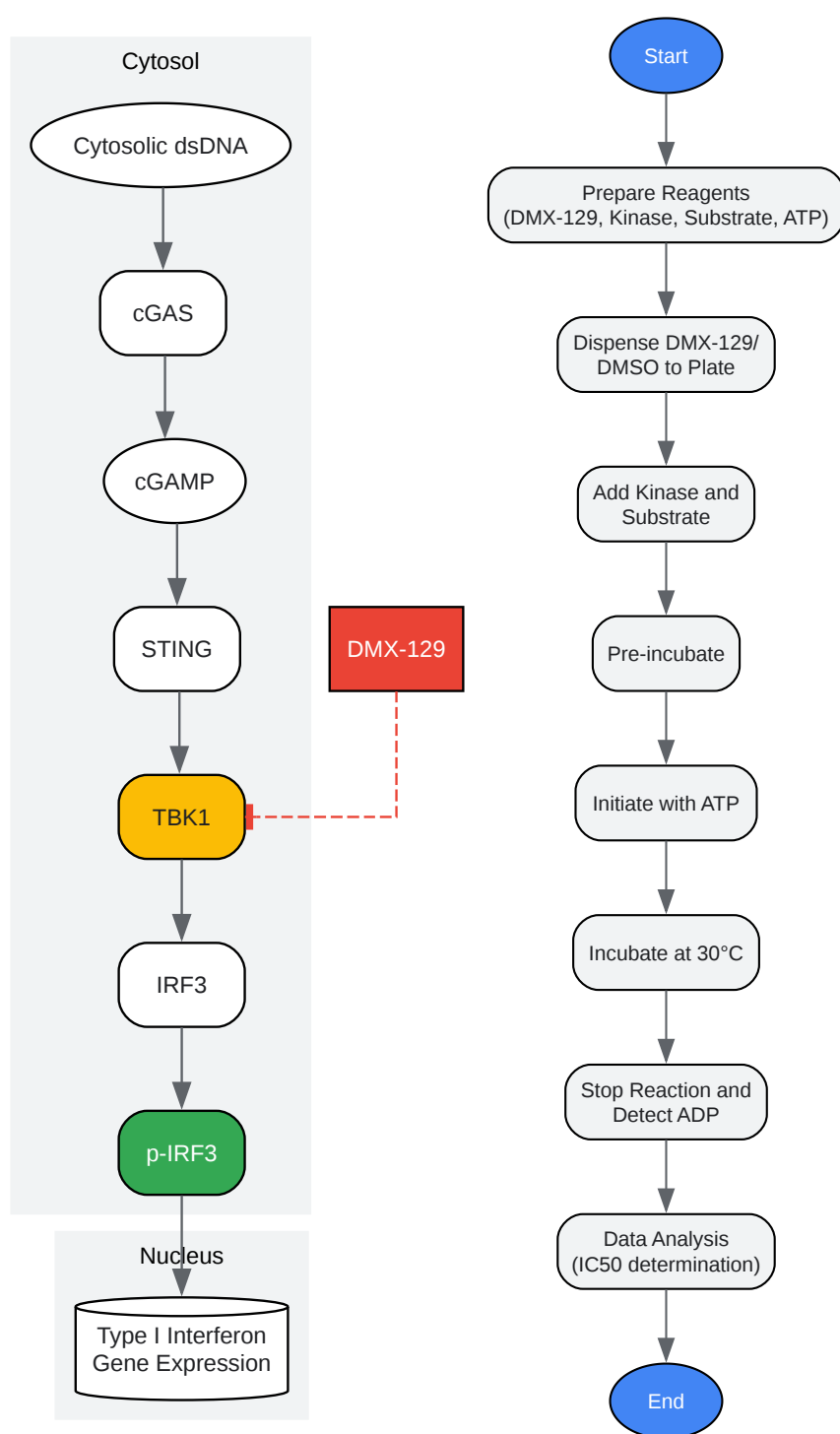


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DMX-129 inhibits IKK ϵ and TBK1, modulating NF- κ B and IRF pathways.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical cytosolic DNA sensing pathway that activates the innate immune response. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn activates STING. Activated STING recruits and activates TBK1, leading to the phosphorylation and activation of IRF3 and the subsequent production of type I interferons and other inflammatory cytokines. By inhibiting TBK1, **DMX-129** directly blocks a crucial step in this pathway, thereby suppressing the immune response to cytosolic DNA.



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